

Methyl 3-aminofuran-2-carboxylate: A Keystone Building Block for Heterocyclic Synthesis

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Compound of Interest

Compound Name: *Methyl 3-aminofuran-2-carboxylate*

Cat. No.: *B1388530*

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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 3-Aminofuran Scaffold

In the landscape of medicinal chemistry and materials science, the furan ring system is a privileged scaffold. When functionalized with an amino group at the C-3 position and an ester at C-2, as in **Methyl 3-aminofuran-2-carboxylate**, it transforms into a highly versatile and powerful building block. The unique electronic arrangement of the enamine-like amino group conjugated with the ester provides two adjacent, nucleophilic and electrophilic centers. This "ortho-amino ester" configuration is a classic precursor for the annulation of a wide variety of heterocyclic rings, enabling rapid access to complex molecular architectures. This guide provides a detailed exploration of the synthesis and utility of this key intermediate, offering field-proven protocols and insights into its application for constructing medicinally relevant fused heterocyclic systems.

Part 1: Synthesis and Characterization of the Building Block

The strategic utility of any building block begins with its efficient and reliable synthesis. **Methyl 3-aminofuran-2-carboxylate** can be prepared through several routes, with one of the most

effective being a two-step or one-pot sequence involving a Mitsunobu reaction followed by a base-mediated cyclization.[1]

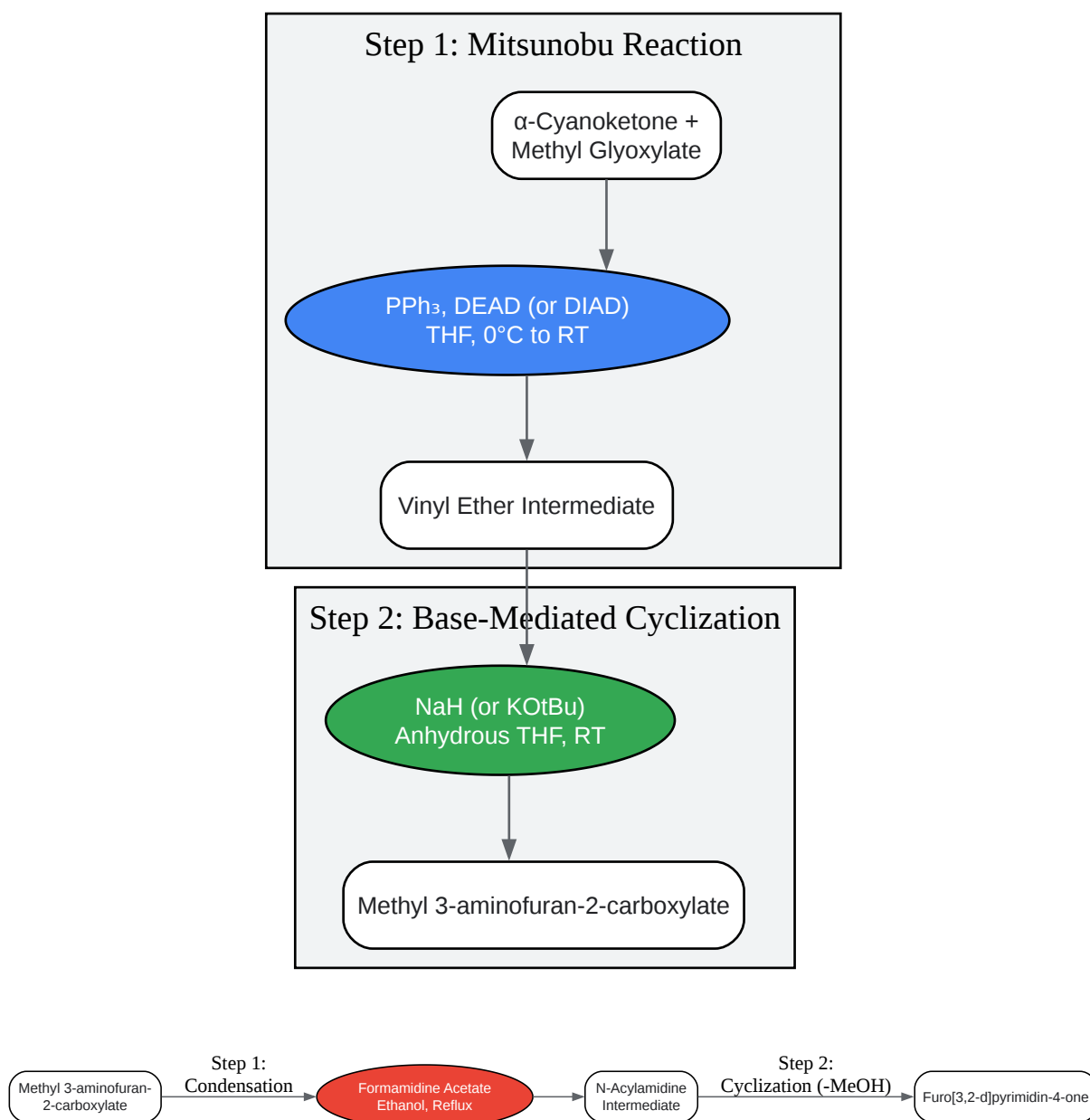
Synthetic Rationale and Mechanism

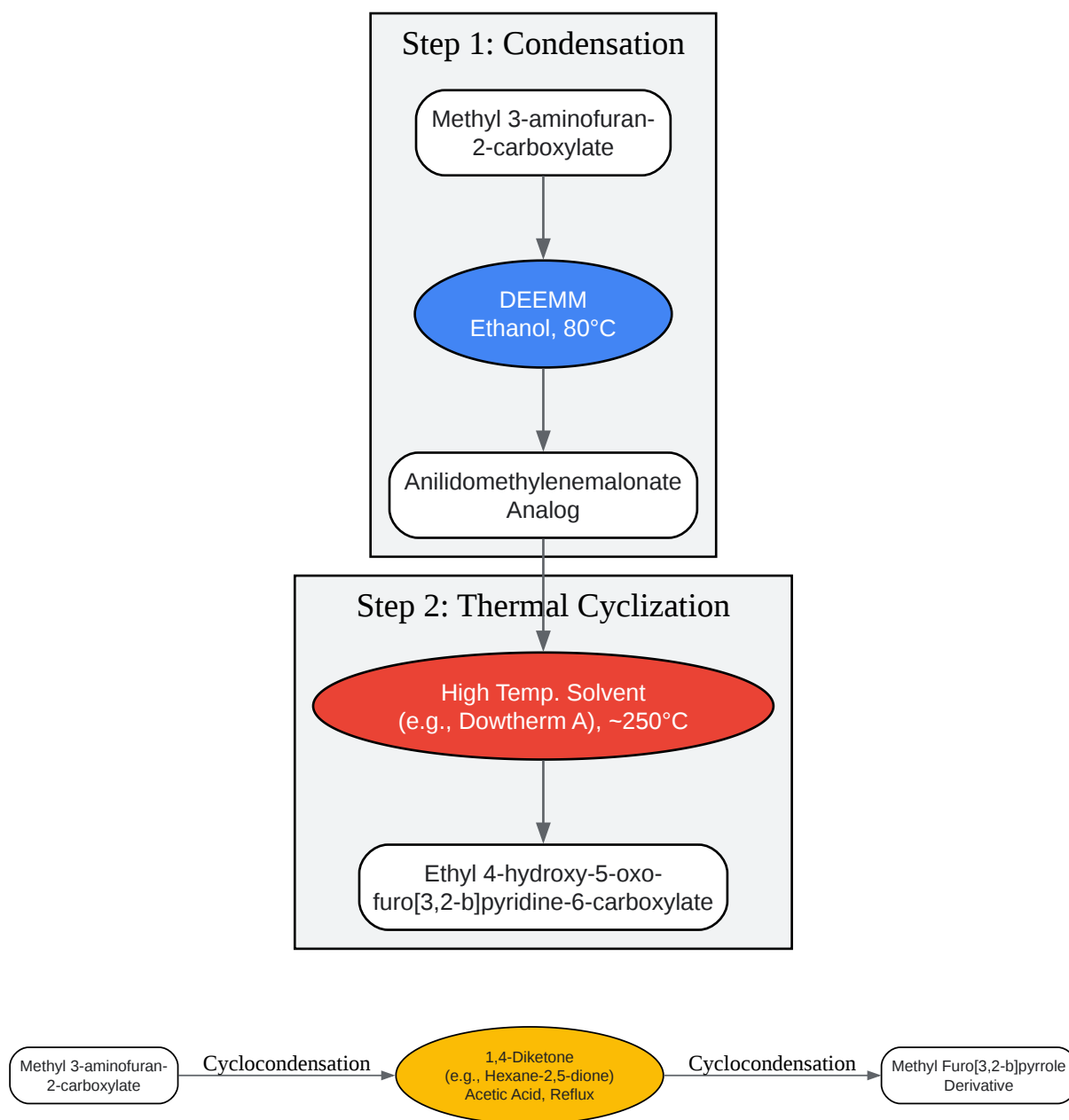
The synthesis hinges on the creation of a specific vinyl ether intermediate. An α -cyanoketone is reacted with methyl glyoxylate under Mitsunobu conditions. The Mitsunobu reaction is ideal for this purpose as it facilitates the O-alkylation of the enolizable α -cyanoketone with the alcohol (methyl glyoxylate) under mild, dehydrative conditions, driven by the formation of triphenylphosphine oxide.[2][3][4] The resulting vinyl ether possesses a nitrile group and an ester, perfectly positioned for an intramolecular Thorpe-Ziegler type cyclization.[5][6] A strong, non-nucleophilic base like sodium hydride deprotonates the carbon alpha to the nitrile, initiating a nucleophilic attack onto the ester carbonyl. This ring-closure forms an imine intermediate which tautomerizes to the more stable 3-aminofuran product.

Physicochemical Properties

Property	Value	Source
Chemical Name	Methyl 3-aminofuran-2-carboxylate	-
CAS Number	956034-04-1	-
Molecular Formula	C ₆ H ₇ NO ₃	-
Molecular Weight	141.12 g/mol	-
Appearance	Typically an off-white to beige solid	General
Related Salts	Hydrochloride (CAS: 1808102-24-0)	-

Workflow for Synthesis





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